molecular formula C21H28N2O4 B1447074 Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate CAS No. 1603833-77-7

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate

Cat. No.: B1447074
CAS No.: 1603833-77-7
M. Wt: 372.5 g/mol
InChI Key: DHFBOLUXYOFKOB-UHFFFAOYSA-N
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Description

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is a heterocyclic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and an ethyl carboxylate ester at the 2-position of the indole scaffold. This structure is critical in medicinal chemistry, where the Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility . The compound is typically synthesized via multi-step reactions involving CuCl₂-catalyzed cyclization or coupling strategies, as demonstrated in analogous indole-piperidine derivatives .

Properties

IUPAC Name

ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-5-26-19(24)18-13-16-12-15(6-7-17(16)22-18)14-8-10-23(11-9-14)20(25)27-21(2,3)4/h6-7,12-14,22H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFBOLUXYOFKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid Intermediate

The Boc-protected piperidine-4-carboxylic acid is a key precursor. Its preparation is well documented and involves:

  • Starting from piperidine-4-carboxylic acid.
  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl group (Boc protection).
  • Purification to yield the Boc-piperidinyl acid as a white solid.

Typical reaction conditions and yields:

Step Reagents & Conditions Yield Notes
Boc protection of piperidine-4-carboxylic acid Reaction with di-tert-butyl dicarbonate (Boc2O) in an organic solvent (e.g., dichloromethane) under basic conditions High (typically >90%) Produces 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Purification Extraction, drying over sodium sulfate, concentration - White solid obtained

This intermediate is commercially available and can also be synthesized in-house following literature protocols.

Coupling of Boc-Piperidinyl Moiety to Indole Core

The attachment of the Boc-piperidinyl group to the indole ring at the 5-position is typically achieved via amide or ester bond formation using carbodiimide-mediated coupling reactions.

Key reaction details:

  • Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) are used as coupling agents.
  • Triethylamine or N-ethyl-N,N-diisopropylamine serve as bases.
  • Solvent: dichloromethane or tetrahydrofuran (THF).
  • Reaction temperature: 0 to 25 °C.
  • Reaction time: 5 to 10 hours.

Example reaction setup and yield:

Step Reagents & Conditions Yield Notes
Coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with indole derivative EDC·HCl, HOBt, triethylamine, dichloromethane, room temperature, 5 h 70-88% Reaction mixture quenched with sodium bicarbonate, extracted, dried, and purified by column chromatography

This step efficiently forms the key amide linkage between the Boc-piperidinyl unit and the indole ring.

Esterification to Form Ethyl Ester

The ethyl ester group at the 2-carboxylate position of the indole is introduced either by:

  • Direct esterification of the corresponding carboxylic acid with ethanol under acidic or basic catalysis.
  • Alternatively, starting from ethyl indole-2-carboxylate derivatives and performing subsequent functionalization.

Typical esterification conditions:

Step Reagents & Conditions Yield Notes
Hydrolysis of diester precursors with lithium hydroxide monohydrate in ethanol/water LiOH·H2O, EtOH/H2O, room temperature, 12-16 h 98-100% Followed by acidification and extraction to isolate the ethyl ester

The use of lithium hydroxide monohydrate in ethanol-water mixtures at mild temperatures (25 °C) for 12-16 hours is a common and highly efficient method to selectively hydrolyze esters or convert diesters to monoesters, yielding the desired ethyl ester compound in excellent purity and yield.

Representative Experimental Procedure Summary

Step Procedure Conditions Yield Characterization
Boc protection of piperidine-4-carboxylic acid Reaction with Boc2O in dichloromethane, base present RT, several hours >90% White solid, confirmed by NMR and MS
Coupling with indole derivative EDC·HCl, HOBt, triethylamine in DCM 0-25 °C, 5-10 h 70-88% Purified by chromatography, confirmed by 1H NMR, MS
Esterification/hydrolysis LiOH·H2O in EtOH/H2O 25 °C, 12-16 h 98-100% White solid, confirmed by 1H NMR, MS

Analytical and Spectroscopic Characterization

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights (e.g., m/z 230.3 [M+H]+ for Boc-piperidinyl acid intermediates).
  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic signals for the Boc group (tert-butyl singlet ~1.4 ppm), piperidine ring protons, and indole aromatic protons.
  • Purity: Confirmed by chromatographic techniques and spectral data.

Research Findings and Optimization Notes

  • The Boc protection is stable under the mild coupling and esterification conditions, allowing for selective functional group transformations.
  • Carbodiimide-mediated coupling with HOBt and appropriate bases provides high yields and minimal side reactions.
  • Lithium hydroxide-mediated hydrolysis in ethanol-water mixtures is highly selective and efficient for ester manipulation without Boc deprotection.
  • Reaction times and temperatures are optimized to balance reaction completion and minimize degradation.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Yield Range Key Notes
Boc protection of piperidine-4-carboxylic acid Boc2O, base, DCM, RT >90% Produces protected intermediate
Coupling to indole derivative EDC·HCl, HOBt, triethylamine, DCM, 0-25 °C 70-88% Forms amide linkage
Esterification/hydrolysis LiOH·H2O, EtOH/H2O, 25 °C, 12-16 h 98-100% Selective ester formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, indole derivatives are known to inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1) and DNA polymerase gamma . These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related indole-piperidine derivatives, focusing on substituents, synthetic routes, and biological relevance.

Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Synthesis Yield (%) Reference
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate tert-Boc (piperidine), ethyl carboxylate (indole) ~407.45* Intermediate for kinase inhibitors Not reported
Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate (2) Benzyl ester, methoxy, spiro-piperidine ~422.49* Antimicrobial (inferred from analogs) Not reported
AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate) Fluorinated indole, triazole, sulfonamide ~685.81* CK2 inhibition (anticancer) Not reported
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate Benzyloxy (indole), ethyl carboxylate 295.34 Antimicrobial, building block Not reported
5-[1-(4-Tosyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol derivatives (5a–f) Tosyl-piperidine, oxadiazole-thiol ~400–450* Antimicrobial, antifungal 58–81%
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Boc-protected pyrrole, dual indole-carbonyl 554.65 Enzyme inhibition (not specified) 98%

*Calculated based on molecular formula.

Key Findings

Substituent Impact on Bioactivity :

  • The tert-Boc group in the target compound enhances solubility and stability compared to tosyl (e.g., 5a–f) or sulfonamide (e.g., AB668) derivatives, which may improve pharmacokinetic profiles .
  • Ethyl carboxylate at the indole 2-position is a common feature in intermediates for kinase inhibitors (e.g., Factor XIa, CK2), whereas benzyloxy or methoxy substitutions (e.g., compound 2, ) are more prevalent in antimicrobial agents .

Synthetic Efficiency :

  • CuCl₂-catalyzed cyclization (e.g., compound 10a, 98% yield) offers higher efficiency compared to palladium-mediated hydrogenation (e.g., compound 5, 81% yield) .
  • Multi-step syntheses involving sulfonamide or oxadiazole incorporation (e.g., AB668, 5a–f) require additional purification steps, reducing overall yields .

Biological Relevance :

  • Oxadiazole-thiol derivatives (e.g., 5a–f) exhibit broad-spectrum antimicrobial activity due to the electronegative sulfur atom, which enhances membrane penetration .
  • Fluorinated indole derivatives (e.g., AB668) show selective cytotoxicity in cancer cells by targeting ATP-binding sites in kinases .

Biological Activity

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H28N2O4C_{21}H_{28}N_{2}O_{4} and a molecular weight of approximately 372.47 g/mol. The compound features an indole core, a piperidine ring, and a tert-butoxycarbonyl protecting group, which contribute to its unique biological properties.

Research indicates that this compound exhibits anti-inflammatory properties by modulating various biological pathways. Notably, it has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation. This inhibition is particularly relevant in the context of diseases characterized by excessive inflammatory responses.

Key Biological Activities:

  • Anti-inflammatory Effects : Derivatives of this compound can inhibit the release of interleukin-1 beta, a key cytokine involved in inflammatory processes. This suggests potential applications in treating autoimmune diseases and other inflammatory disorders.
  • PI3-Kinase Inhibition : The compound has shown selective inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition can potentially disrupt cancer cell proliferation and metastasis, indicating its utility in oncology .

Case Studies

  • Inhibition of Pyroptosis : A study demonstrated that structural modifications to the compound could enhance its ability to inhibit pyroptotic cell death in immune cells, thereby reducing inflammation in experimental models of autoimmune diseases.
  • Cancer Therapeutics : Research on related compounds has indicated that they can effectively inhibit tumor cell invasion through their action on PI3-kinase signaling pathways. This mechanism is crucial for developing targeted cancer therapies .

Comparative Biological Activity

The following table summarizes the biological activities and selectivity profiles of this compound compared to related compounds:

Compound NameBiological ActivitySelectivityRemarks
This compoundAnti-inflammatory, PI3K inhibitionSelective for PI3K-aPotential for autoimmune disease treatment
Tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylateModerate anti-inflammatoryNon-selectiveLacks ethyl ester functionality
Tert-butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylateAnti-tumor activityNon-selectiveContains bromine substituent

Q & A

Q. Maximizing Yields :

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, optimizing temperature (80–100°C) and solvent (DMF or toluene) .
  • Purify intermediates via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) to remove unreacted starting materials .
  • Monitor reaction progress with LCMS to terminate reactions at peak conversion .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Confirm regiochemistry of the indole and Boc-protected piperidine. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.45 ppm, while the piperidine’s axial/equatorial protons show distinct splitting patterns (e.g., δ 3.02–3.09 ppm for piperidine CH₂ groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₇N₂O₄: 371.1965) .
  • FT-IR : Identify ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹ .

What safety precautions are necessary when handling this compound?

Basic Research Question

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Mitigation :
    • Use fume hoods and PPE (gloves, lab coat, goggles).
    • Avoid strong oxidizers; store at 2–8°C in airtight containers .
    • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

How does the tert-butoxycarbonyl group influence the compound’s reactivity in subsequent derivatization reactions?

Advanced Research Question
The Boc group:

  • Stability : Resists nucleophilic attack under basic conditions but is cleaved by acids (e.g., HCl/EtOAc or TFA), enabling selective deprotection .
  • Steric Effects : Hinders reactivity at the piperidine nitrogen, directing functionalization to the indole’s ethyl ester or 5-position .
  • Case Study : In , HCl/EtOAc removed the Boc group with 54% yield, leaving the indole scaffold intact for further modifications.

What strategies can resolve contradictions in biological activity data observed across studies?

Advanced Research Question

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
  • Structural Confirmation : Verify batch purity via HPLC (>95%) to rule out impurities affecting activity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., CK2 kinase in ) .

How can X-ray crystallography using SHELX software confirm the molecular structure?

Advanced Research Question

  • Data Collection : Use a single crystal (0.2 × 0.2 × 0.1 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–C bonds: 1.48–1.52 Å) .
  • Validation : Check R-factor convergence (<0.05) and electron density maps for missing/disordered atoms .

How to optimize purification methods for intermediates in the synthesis of this compound?

Q. Methodological Guidance

  • Chromatography : Use gradient elution (petroleum ether:ethyl acetate from 10:0 to 1:1) for Boc-protected intermediates .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
  • Yield Tracking : Compare TLC (Rf = 0.3 in 3:1 hexane:EtOAc) and LCMS ([M+H]+ = 371.2) to assess purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate

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